4-Chloro-2-fluoro-5-methylaniline

Description

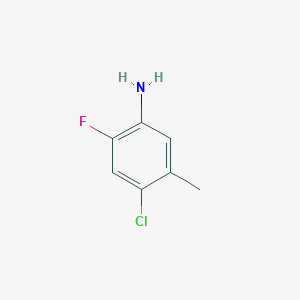

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENAMMSVUHVEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922148 | |

| Record name | 4-Chloro-2-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116759-33-2 | |

| Record name | 4-Chloro-2-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Chloro-2-fluoro-5-methylaniline CAS number 116759-33-2

An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-methylaniline (CAS: 116759-33-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-2-fluoro-5-methylaniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's properties, synthesis, applications, and safety protocols, grounding all information in authoritative data.

Introduction: The Strategic Importance of a Multifunctional Building Block

4-Chloro-2-fluoro-5-methylaniline, identified by CAS number 116759-33-2, is a tri-substituted benzene derivative with significant utility in specialized chemical synthesis.[1] Its molecular structure, featuring chloro, fluoro, methyl, and amino groups, offers a unique combination of reactivity and stability. This strategically positioned array of functional groups makes it a valuable precursor for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The interplay between the electron-withdrawing halogen atoms and the electron-donating amino and methyl groups defines its chemical behavior and its role as a versatile intermediate.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, storage, and application in synthesis. Under ambient conditions, it typically presents as a white to pale yellow powder or crystalline solid.[1][3]

Chemical Structure

The IUPAC name, 4-chloro-2-fluoro-5-methylaniline, precisely defines the substituent positions on the benzene ring relative to the primary amino group.[4]

Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 116759-33-2 | [4] |

| Molecular Formula | C₇H₇ClFN | [3][4][5] |

| Molecular Weight | 159.59 g/mol | [1][4][6] |

| Appearance | White to Pale Yellow Powder/Solid | [1][3][7] |

| Melting Point | 50-52 °C | [1] |

| Boiling Point | 224.2 ± 35.0 °C at 760 mmHg | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Purity | ≥ 98% | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); limited solubility in water. | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 4-Chloro-2-fluoro-5-methylaniline is typically achieved through electrophilic aromatic substitution, specifically the chlorination of a suitable precursor. A common and effective route starts with 2-fluoro-5-methylaniline.

Causality in Experimental Design

The choice of N-chlorosuccinimide (NCS) as the chlorinating agent is deliberate. NCS is a mild and selective source of electrophilic chlorine (Cl⁺), which minimizes the formation of over-chlorinated byproducts that can occur with harsher reagents like chlorine gas. The reaction is directed by the existing substituents. The amino (-NH₂) group is a powerful ortho-, para-director. In this case, the ortho position (C6) is sterically hindered by the adjacent amino group, and the other ortho position (C2) is already occupied by fluorine. Therefore, the incoming electrophile is directed to the para position (C4), leading to the desired product. Controlled temperature is crucial to manage the reaction rate and prevent side reactions.

Step-by-Step Experimental Protocol

-

Preparation : In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-fluoro-5-methylaniline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Cooling : Cool the solution to a temperature between 0°C and 5°C using an ice bath to moderate the reaction rate.

-

Chlorination : Add N-chlorosuccinimide (NCS) (1.05 equivalents) to the cooled solution in small portions over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction : Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 4-Chloro-2-fluoro-5-methylaniline.

Industrial and Research Applications

The unique structure of 4-Chloro-2-fluoro-5-methylaniline makes it a critical intermediate in several high-value applications.

-

Pharmaceutical Development : It serves as a foundational building block for synthesizing active pharmaceutical ingredients (APIs).[1][3] The presence of halogen atoms can enhance the metabolic stability and binding affinity of drug candidates.[8][9]

-

Agrochemicals : This compound is a precursor in the manufacturing of advanced herbicides and pesticides.[1][2][10] Its derivatives have been developed for crop protection, demonstrating the importance of halogenated anilines in this sector.[1][11]

-

Dyes and Pigments : The reactivity of the aniline structure allows it to be used in the production of specialty dyes and pigments for various industrial applications.[1][2][8]

-

Liquid Crystal Materials : It is also employed as an intermediate in the synthesis of liquid crystal materials, which are essential for electronic displays.[5]

Safety, Handling, and Storage

Proper handling of 4-Chloro-2-fluoro-5-methylaniline is essential to ensure laboratory safety. The compound is associated with several hazard classifications.

Hazard Identification

According to safety data, the compound is classified with the following hazard statements:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

The signal word for this chemical is "Warning".

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain stability.[3][12] It should be kept away from incompatible materials and sources of ignition.[13]

-

Spill and Disposal : In case of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

References

- EvitaChem. (n.d.). Buy 4-Chloro-2-fluoro-5-methylaniline (EVT-1171451).

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

COLORCOM LTD. (n.d.). 4-Chloro-2-Fluoro-5-Methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylaniline. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Allfluoro pharmaceutical co. ltd. (n.d.). 4-Chloro-2-fluoro-5-methylaniline,116759-33-2. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 116759-33-2 | 2-CHLORO-4-FLUORO-5-METHYL ANILINE. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

Sources

- 1. Buy 4-Chloro-2-fluoro-5-methylaniline (EVT-1171451) | 116759-33-2 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-2-Fluoro-5-Methylaniline, CasNo.116759-33-2 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 4. 4-Chloro-2-fluoro-5-methylaniline | C7H7ClFN | CID 14157495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 116759-33-2 | 2-CHLORO-4-FLUORO-5-METHYL ANILINE - Alachem Co., Ltd. [alachem.co.jp]

- 7. 5-Chloro-4-fluoro-2-methylaniline | CymitQuimica [cymitquimica.com]

- 8. Buy 2-Chloro-5-fluoro-4-methylaniline [smolecule.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Chloro-3-fluoro-2-methylaniline|CAS 1096113-25-5 [benchchem.com]

- 11. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 116759-33-2|4-Chloro-2-fluoro-5-methylaniline|BLD Pharm [bldpharm.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-5-methylaniline is a trifunctional aromatic compound featuring a chlorine, a fluorine, and a methyl group on the aniline core.[1][2] Its unique substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug design, process development, and quality control. This guide provides a detailed examination of these properties, supported by established analytical methodologies and field-proven insights.

I. Chemical Identity and Structure

The structural integrity and identity of a compound are the foundation of its chemical behavior. 4-Chloro-2-fluoro-5-methylaniline is a tri-substituted benzene derivative with the molecular formula C7H7ClFN and a molecular weight of 159.59 g/mol .[1][2] The systematic IUPAC name, 4-chloro-2-fluoro-5-methylaniline, precisely defines the positions of the substituents on the aniline ring, which dictates its reactivity and interactions.[1]

| Identifier | Value | Source |

| CAS Number | 116759-33-2 | [1][2] |

| Molecular Formula | C7H7ClFN | [1][2] |

| Molecular Weight | 159.59 g/mol | [1][2] |

| IUPAC Name | 4-chloro-2-fluoro-5-methylaniline | [2] |

| Appearance | Pale yellow crystalline solid | [1] |

II. Thermodynamic and Physical Properties

The thermodynamic and physical properties of 4-Chloro-2-fluoro-5-methylaniline are critical for its handling, formulation, and process development.

| Property | Value | Experimental Context and Causality |

| Melting Point | 50–52 °C | The melting point of a crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. This property is a crucial indicator of purity. The observed range for this compound suggests a relatively pure substance. The intermolecular forces, primarily hydrogen bonding from the amine group and dipole-dipole interactions from the C-Cl and C-F bonds, contribute to this melting point. |

| Boiling Point | Not experimentally determined (decomposition observed above 200°C) | The boiling point could not be determined experimentally due to the compound's thermal instability at elevated temperatures. Decomposition above 200°C suggests that the energy required to vaporize the compound is sufficient to break covalent bonds, leading to degradation. This thermal lability is an important consideration for any high-temperature reactions or purification steps like distillation. |

| Solubility | Highly soluble in organic solvents (Methanol, ethanol, dimethyl sulfoxide, dimethylformamide); Sparingly soluble in water (<0.1 g/L at 25°C)[1] | The high solubility in polar aprotic and protic organic solvents is attributed to the molecule's overall organic character and the ability of the amine group to form hydrogen bonds. Its poor aqueous solubility is a consequence of the hydrophobic benzene ring and the halogen substituents, which dominate over the hydrophilic nature of the amino group. This property is a key determinant in choosing appropriate solvent systems for reactions, purifications, and formulations. |

| Stability | Stable at room temperature when protected from light and moisture. Sensitive to oxidation. | The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. The presence of electron-donating (methyl) and electron-withdrawing (chloro, fluoro) groups can influence this reactivity. Protection from light and moisture is crucial for long-term storage to prevent degradation. Solutions in methanol have been shown to be stable for over 24 months when stored at -20°C under an inert atmosphere.[1] |

III. Acidity and Basicity: The pKa Value

Experimental Protocol: Determination of pKa by Potentiometric Titration

This method relies on the neutralization of the amine with a strong acid and monitoring the change in pH.

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 4-Chloro-2-fluoro-5-methylaniline and dissolve it in a suitable co-solvent (e.g., a mixture of water and methanol) to ensure complete solubility. The final concentration should be in the range of 1-10 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

IV. Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.

| Technique | Key Signals and Assignments | Experimental Causality and Insights |

| ¹H NMR | δ 2.3 ppm (s, 3H, Methyl protons), δ 6.8–7.2 ppm (m, 2H, Aromatic protons)[1] | The singlet at 2.3 ppm is characteristic of a methyl group attached to an aromatic ring. The complex multiplet in the aromatic region is due to the spin-spin coupling between the aromatic protons and the adjacent fluorine atom. The integration of these signals confirms the ratio of methyl to aromatic protons. |

| ¹³C NMR | δ 20 ppm (Methyl carbon), δ 135 ppm (C-Cl carbon), δ 160 ppm (d, JCF = 245 Hz, C-F carbon)[1] | The chemical shifts are consistent with a substituted benzene ring. The large coupling constant (JCF) for the carbon attached to the fluorine atom is a characteristic feature of C-F bonds in NMR spectroscopy and provides definitive evidence for the fluorine's position. |

| FT-IR | 3420 cm⁻¹ (N-H stretch), 1225 cm⁻¹ (C-F stretch)[1] | The broad absorption around 3420 cm⁻¹ is indicative of the N-H stretching vibrations of the primary amine group. The strong absorption at 1225 cm⁻¹ is characteristic of the C-F stretching vibration, confirming the presence of the fluorine substituent. |

| UV-Vis | λmax = 265 nm (in methanol)[1] | This absorption maximum corresponds to the π→π* electronic transition within the substituted benzene ring. The position and intensity of this band can be influenced by the nature and position of the substituents. |

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of 4-Chloro-2-fluoro-5-methylaniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the resonance frequency of the ¹H nucleus.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Caption: General workflow for acquiring an NMR spectrum.

V. Reactivity and Degradation

The reactivity of 4-Chloro-2-fluoro-5-methylaniline is primarily dictated by the amino group and the aromatic ring. The amino group can undergo typical reactions of primary aromatic amines, such as diazotization followed by Sandmeyer-type reactions. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the existing substituents influencing the position of new entrants.

The stability of the compound is a concern, particularly its sensitivity to oxidation.[1] Potential degradation pathways include the oxidation of the amino group to nitroso or nitro functionalities, which can lead to the formation of colored impurities. Halogenated anilines can also undergo photodegradation in the presence of UV light. The specific degradation products and pathways for this molecule would require dedicated stability studies under various stress conditions (e.g., heat, light, oxidizing agents).

VI. Safety and Handling

As with all substituted anilines, 4-Chloro-2-fluoro-5-methylaniline should be handled with care. Anilines are known to be toxic and can be absorbed through the skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[1]

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 4-Chloro-2-fluoro-5-methylaniline. The data and protocols presented herein are essential for researchers and professionals working with this compound, enabling its safe and effective use in synthetic chemistry and drug development. A thorough understanding of its properties, from solubility and stability to spectroscopic signatures and reactivity, is the cornerstone of successful and reproducible scientific endeavors.

References

-

PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2021). Aniline. ToxFAQs™. Retrieved from [Link]

Sources

4-Chloro-2-fluoro-5-methylaniline molecular structure and geometry

An In-Depth Technical Guide to the Molecular Structure and Geometry of 4-Chloro-2-fluoro-5-methylaniline: A Keystone Intermediate for Modern Chemistry

Executive Summary

4-Chloro-2-fluoro-5-methylaniline is a polysubstituted aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where its unique structural and electronic properties are leveraged to design new therapeutic agents and crop protection agents.[1][2] This technical guide provides a comprehensive analysis of the molecular structure, geometry, and electronic landscape of 4-Chloro-2-fluoro-5-methylaniline. Authored from the perspective of a senior application scientist, this document synthesizes theoretical principles with practical methodologies, offering valuable insights for researchers, chemists, and drug development professionals. We will delve into its architecture through computational analysis, discuss its reactivity based on substituent effects, and provide validated protocols for its analysis and synthesis.

Core Molecular Identity

Understanding the fundamental properties of a molecule begins with its unambiguous identification. 4-Chloro-2-fluoro-5-methylaniline is registered under several identifiers, which are crucial for database searches, regulatory compliance, and procurement.

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-2-fluoro-5-methylaniline | [3] |

| CAS Number | 116759-33-2 | [1][3][4] |

| Molecular Formula | C₇H₇ClFN | [1][3][5] |

| Molecular Weight | 159.59 g/mol | [1][3] |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)F)N | [3] |

| InChI | InChI=1S/C7H7ClFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | [3] |

| Appearance | Typically a pale yellow to white solid or powder.[1][4] |

The Molecular Architecture: A Positional and Geometric Analysis

The functionality and reactivity of 4-Chloro-2-fluoro-5-methylaniline are direct consequences of the specific arrangement of its substituent groups on the aniline core. The systematic IUPAC name precisely defines this architecture.[1]

-

Aniline Backbone : The core is a benzene ring with an amino (-NH₂) group, which defines the base name "aniline".

-

Substituent Positions :

-

A Fluorine (F) atom is at the C2 position (ortho to the amino group).

-

A Chlorine (Cl) atom is at the C4 position (para to the amino group).

-

A Methyl (-CH₃) group is at the C5 position (meta to the amino group).

-

This specific arrangement prevents the formation of intramolecular hydrogen bonds between the amino group and the ortho-fluoro substituent, a factor that significantly influences its physical properties and conformational preferences.

Caption: 2D structure of 4-Chloro-2-fluoro-5-methylaniline with IUPAC numbering.

Predicted Geometric Parameters

While a definitive crystal structure from X-ray diffraction provides the most accurate geometric data, such information is not always available for common chemical intermediates. In its absence, computational chemistry offers a highly reliable method for predicting molecular geometry. The following parameters are based on typical values for substituted benzenes and insights from Density Functional Theory (DFT) calculations on analogous structures.[6][7]

| Parameter | Typical Predicted Value | Rationale & Commentary |

| Aromatic C-C Bond Length | 1.39 - 1.42 Å | Standard for benzene rings, with minor variations due to substituent electronic effects.[1] |

| C-N Bond Length | ~1.40 Å | The amino group's nitrogen has some sp² character due to resonance with the ring, shortening the bond compared to a typical C-N single bond. |

| C-F Bond Length | ~1.35 Å | The high electronegativity of fluorine creates a short, strong, and polarized bond.[1] |

| C-Cl Bond Length | ~1.73 Å | The larger atomic radius of chlorine results in a longer bond compared to C-F. |

| Amino Group Geometry | Pyramidal (non-planar) | Unlike a simple amide, the amino group in aniline is not perfectly planar with the aromatic ring. It possesses a measurable out-of-plane angle (inversion angle) of 37-46°. Electron-withdrawing groups, like the fluorine and chlorine in this molecule, tend to pull electron density into the ring, increasing the nitrogen's sp² character and favoring a more planar geometry.[7] |

The Electronic Landscape and Its Impact on Reactivity

The chemical behavior of 4-Chloro-2-fluoro-5-methylaniline is governed by the interplay of electronic effects from its five substituents.

-

Amino Group (-NH₂) : A powerful activating group that directs electrophilic aromatic substitution to the ortho and para positions through resonance (+R effect). However, the para position is blocked by chlorine.

-

Fluorine (-F) and Chlorine (-Cl) : These halogens are deactivating via their strong inductive electron withdrawal (-I effect) but are ortho, para directing through a weaker resonance donation (+R effect).

-

Methyl Group (-CH₃) : A weakly activating group that donates electron density through hyperconjugation and induction (+I effect).

Causality in Reactivity : The combined electronic profile makes this molecule an interesting substrate for further functionalization. The amino group is the most powerful activating director, but its ortho positions (C2 and C6) are sterically and electronically distinct. The C2 position is blocked by fluorine, while the C6 position is sterically unhindered and activated by both the amino and methyl groups, making it a likely site for electrophilic attack. This predictable reactivity is a key reason for its utility as a chemical intermediate.[1]

Methodologies for Structural and Synthetic Validation

To ensure scientific integrity, theoretical models must be paired with robust experimental and computational protocols.

Workflow for Computational Geometry Optimization

Modern chemical research relies heavily on computational modeling to predict and understand molecular properties before committing to lengthy laboratory synthesis. Density Functional Theory (DFT) is the workhorse for this type of analysis.

Caption: Standard workflow for computational geometry optimization using DFT.

Protocol: Density Functional Theory (DFT) for Geometry Optimization

This protocol describes a self-validating system for obtaining a reliable predicted geometry.

-

Structure Input : Generate an initial 3D structure from the molecule's SMILES string (CC1=CC(=C(C=C1Cl)F)N) using software such as Avogadro or GaussView.

-

Method Selection :

-

Theory : Choose Density Functional Theory (DFT) for its balance of accuracy and computational cost.

-

Functional : Select the B3LYP hybrid functional, a widely validated and effective choice for organic molecules.

-

Basis Set : Employ the 6-31G(d) basis set as a starting point, which includes polarization functions on heavy atoms, essential for accurately describing the geometry of halogenated compounds.

-

-

Calculation Execution : Submit a geometry optimization calculation. The algorithm will iteratively adjust atomic positions to find the minimum energy conformation on the potential energy surface.

-

Validation Step (Frequency Analysis) :

-

Causality : A true energy minimum must have no imaginary frequencies, which correspond to transition states.

-

Procedure : Following optimization, perform a frequency calculation at the same level of theory.

-

Verification : Confirm that the output shows zero imaginary frequencies. If one is present, it indicates a saddle point, and the structure must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

-

-

Data Extraction : Once a true minimum is confirmed, extract the optimized Cartesian coordinates. From these, all geometric parameters (bond lengths, bond angles, dihedral angles) can be precisely measured.

Protocol: A Representative Synthetic Pathway

The synthesis of substituted anilines often involves the modification of a pre-existing aniline or the reduction of a corresponding nitroaromatic compound. A common and reliable method for introducing an amino group is the hydrolysis of an acetanilide precursor, which protects the amine during other reaction steps. The following protocol is adapted from the synthesis of the closely related 4-chloro-2-fluoroaniline.[8]

-

Starting Material : 4-Chloro-2-fluoro-5-methylacetanilide (This precursor would be synthesized first, for instance, by chlorination of 2-fluoro-5-methylacetanilide).

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the acetanilide precursor (1.0 equivalent) in ethanol.

-

Hydrolysis : Prepare a solution of sodium hydroxide (NaOH, ~2.2 equivalents) in water and add it dropwise to the stirred ethanolic solution.

-

Expert Insight : The use of a strong base like NaOH is necessary to hydrolyze the stable amide bond. The reaction is performed in a water/ethanol mixture to ensure solubility of both the organic substrate and the inorganic base.

-

-

Reflux : Upon complete addition of the NaOH solution, heat the reaction mixture to reflux (approximately 80-90°C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction :

-

Cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

-

Purification :

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation or recrystallization to yield pure 4-Chloro-2-fluoro-5-methylaniline.

-

Applications in Drug Discovery and Materials Science

The precise geometry and electronic nature of 4-Chloro-2-fluoro-5-methylaniline make it a valuable precursor in several high-value applications.

-

Pharmaceuticals : Halogen atoms, particularly chlorine and fluorine, are ubiquitous in modern pharmaceuticals.[9] They can modulate a drug's metabolic stability, lipophilicity (logP), and binding affinity to protein targets. This aniline derivative serves as a key starting material for building more complex active pharmaceutical ingredients (APIs).[1][10]

-

Agrochemicals : The compound is an important intermediate in the synthesis of herbicides and pesticides.[1][11] The specific substitution pattern is often designed to confer selectivity and potency for agricultural applications.

-

Dyes and Pigments : Aromatic amines are foundational to the dye industry. This compound can be diazotized and coupled to form a variety of azo dyes with specific chromatic properties.[2]

-

Liquid Crystals : The rigid, substituted benzene ring structure is a common feature in molecules designed for liquid crystal applications.[11]

Conclusion

4-Chloro-2-fluoro-5-methylaniline is more than a simple chemical; it is a carefully designed molecular scaffold. Its geometry is a product of the steric and electronic interplay between its five distinct substituents, resulting in a predictable and exploitable reactivity. A thorough understanding of its structure, best achieved through a combination of computational modeling and spectroscopic analysis, is essential for its effective use. For researchers in drug discovery and materials science, this compound represents a versatile and powerful tool for the rational design of next-generation functional molecules.

References

-

PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

COLORCOM LTD. (n.d.). 4-Chloro-2-Fluoro-5-Methylaniline. COLORCOM LTD. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. National Library of Medicine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Retrieved from [Link]

- Iyewumi, T. O., et al. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines.

-

ResearchGate. (2024). (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. ResearchGate. Retrieved from [Link]

-

AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. Retrieved from [Link]

Sources

- 1. Buy 4-Chloro-2-fluoro-5-methylaniline (EVT-1171451) | 116759-33-2 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-2-fluoro-5-methylaniline | C7H7ClFN | CID 14157495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-Fluoro-5-Methylaniline, CasNo.116759-33-2 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 5. 5-Chloro-4-fluoro-2-methylaniline | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. afit.edu [afit.edu]

- 8. prepchem.com [prepchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

A Guide to the Regioselective Synthesis of 4-Chloro-2-fluoro-5-methylaniline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-Chloro-2-fluoro-5-methylaniline, a valuable tri-substituted benzene derivative, from its precursor, 2-fluoro-5-methylaniline.[1] The core of this process is a regioselective electrophilic aromatic substitution using N-Chlorosuccinimide (NCS) as the chlorinating agent. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed and self-validating experimental protocol, robust safety procedures, and methods for analytical characterization of the final product.

Introduction

4-Chloro-2-fluoro-5-methylaniline (CAS No: 116759-33-2) is a key chemical intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its specific substitution pattern—a chlorine atom at the para-position relative to a strongly activating amino group, flanked by fluoro and methyl groups—makes it a versatile building block. This guide details a reliable and efficient synthesis route starting from the commercially available 2-fluoro-5-methylaniline (CAS No: 452-84-6).[2][3] The chosen methodology, chlorination via N-Chlorosuccinimide (NCS), is favored for its operational simplicity and high regioselectivity under controlled conditions.

Reaction Overview and Mechanistic Rationale

The conversion of 2-fluoro-5-methylaniline to 4-Chloro-2-fluoro-5-methylaniline is achieved through an electrophilic aromatic substitution reaction.

Overall Reaction Scheme:

Caption: Overall synthesis of 4-Chloro-2-fluoro-5-methylaniline.

Causality of Reagent Selection

N-Chlorosuccinimide (NCS) is the chlorinating agent of choice for this transformation. The succinimide moiety is highly electron-withdrawing, which polarizes the N-Cl bond. This polarization renders the chlorine atom electrophilic (Cl⁺ source), making it susceptible to attack by electron-rich aromatic systems.[4] For highly activated rings, such as anilines, NCS provides a milder and more selective alternative to harsher reagents like chlorine gas.[5]

Mechanistic Pathway and Regioselectivity

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The high electron density of the aniline ring initiates the reaction.

-

Activation and Attack: The amino group (-NH₂) is a powerful activating ortho-, para-directing group. It strongly enhances the nucleophilicity of the benzene ring, primarily at positions 2, 4, and 6. The electron pair from the ring attacks the electrophilic chlorine atom of NCS.

-

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

-

Regioselectivity Explained:

-

The position para (C4) to the amino group is sterically accessible and electronically activated.

-

The position ortho (C6) to the amino group is also activated, but is sterically hindered by the adjacent methyl group at C5.

-

The other ortho position (C2) is already substituted with a fluorine atom.

-

Therefore, the substitution occurs overwhelmingly at the C4 position.

-

-

Rearomatization: A weak base, such as the succinimide anion formed in the first step or another molecule of the starting aniline, abstracts a proton from the C4 position. This restores the aromaticity of the ring, yielding the final product, 4-Chloro-2-fluoro-5-methylaniline.

Caption: Key stages of the electrophilic chlorination mechanism.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution will yield the desired product, verifiable through the analytical methods described in Section 4.

Reagents and Materials

| Reagent / Material | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Fluoro-5-methylaniline | 452-84-6 | 125.15 | 5.00 g | 39.95 | Starting Material[6] |

| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 5.44 g | 40.75 | Chlorinating Agent (1.02 eq) |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 100 mL | - | Anhydrous, reaction solvent |

| Saturated NaHCO₃ solution | - | - | ~100 mL | - | For workup |

| Saturated NaCl solution (Brine) | - | - | ~50 mL | - | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~10 g | - | Drying agent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | - | Extraction solvent |

| Hexanes | - | - | ~50 mL | - | For purification/crystallization |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-methylaniline (5.00 g, 39.95 mmol). Dissolve the starting material in 100 mL of anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution at room temperature, add N-Chlorosuccinimide (5.44 g, 40.75 mmol, 1.02 eq) in a single portion.[4]

-

Reaction Execution: Heat the reaction mixture to 55 °C and maintain this temperature with stirring for 4-6 hours.[4]

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with stirring. This will neutralize any acid and quench residual NCS.

-

Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Workup - Washing and Drying: Wash the combined organic layers with saturated NaCl solution (brine, 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Isolation and Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude material can be purified by recrystallization from a hot ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to afford 4-Chloro-2-fluoro-5-methylaniline as a solid.[7]

Analytical Characterization

The identity and purity of the synthesized 4-Chloro-2-fluoro-5-methylaniline (M.W. 159.59 g/mol ) should be confirmed using standard analytical techniques.[1]

| Analysis Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.8 (s, 2H, -NH₂), ~2.2 (s, 3H, -CH₃). Protons on the aromatic ring will show coupling to the fluorine atom. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Expect 7 distinct signals. The carbon bearing the fluorine will show a large C-F coupling constant. Aromatic carbons will appear in the 110-150 ppm range. The methyl carbon will be around 20 ppm. |

| Mass Spectrometry (EI) | m/z: Molecular ion peak [M]⁺ at ~159 and [M+2]⁺ at ~161 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

| Melting Point | Literature values should be consulted for comparison. |

Safety and Hazard Management

Proper safety precautions are paramount for this procedure. All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Substance | Hazard Classification | Handling and PPE | Disposal |

| N-Chlorosuccinimide (NCS) | Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation, Oxidizer.[8][9] | Wear nitrile gloves, a lab coat, and chemical safety goggles.[10] Avoid inhalation of dust.[11] Handle away from moisture, heat, and combustible materials.[8] | Dispose of contents/container to an approved waste disposal plant. Do not discard into drains.[10] |

| 2-Fluoro-5-methylaniline | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | Wear appropriate PPE, including gloves, lab coat, and safety goggles. Avoid generating aerosols. | Dispose of as hazardous chemical waste in accordance with local regulations. |

| Acetonitrile | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. | Use in a fume hood away from ignition sources. Wear appropriate PPE. | Collect in a designated flammable waste container. |

| Ethyl Acetate / Hexanes | Highly flammable liquids and vapors. May cause drowsiness or dizziness. | Use in a fume hood away from ignition sources. Wear appropriate PPE. | Collect in a designated flammable waste container. |

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[8][10] Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] Seek immediate medical attention.

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[8] Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

The synthesis of 4-Chloro-2-fluoro-5-methylaniline from 2-fluoro-5-methylaniline via electrophilic chlorination with N-Chlorosuccinimide is a robust and highly regioselective method. The procedure outlined in this guide, grounded in established mechanistic principles, provides a clear and reproducible pathway for obtaining this valuable intermediate. Adherence to the detailed experimental and safety protocols is essential for a successful and safe synthesis. The final product's identity should be rigorously confirmed by the analytical methods suggested.

References

-

PrepChem. Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. Available from: [Link]

- Google Patents. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5.... Google Patents.

- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. Google Patents.

-

Cole-Parmer. Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Cole-Parmer. Available from: [Link]

-

Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No.. Loba Chemie. Available from: [Link]

-

East Harbour Group. N-CHLOROSUCCINIMIDE - Safety Data Sheet. East Harbour Group. Available from: [https://www.easth Harbourgroup.com/wp-content/uploads/2023/04/467-N-CHLOROSUCCINIMIDE.pdf]([Link] Harbourgroup.com/wp-content/uploads/2023/04/467-N-CHLOROSUCCINIMIDE.pdf)

-

PubChem. 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Available from: [Link]

-

COLORCOM LTD. 4-Chloro-2-Fluoro-5-Methylaniline. COLORCOM LTD. Available from: [Link]

-

ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available from: [Link]

-

PubChem. 2-Fluoro-5-methylaniline. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. ResearchGate. Available from: [Link]

-

MPG.PuRe. Supporting Information - N-Methylation of ortho-Substituted Aromatic Amines. MPG.PuRe. Available from: [Link]

-

Organic Chemistry Data. Chlorination - Common Conditions. Organic Chemistry Data. Available from: [Link]

Sources

- 1. Buy 4-Chloro-2-fluoro-5-methylaniline (EVT-1171451) | 116759-33-2 [evitachem.com]

- 2. 2-氟-5-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Fluoro-5-methylaniline | 452-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chlorination - Common Conditions [commonorganicchemistry.com]

- 6. 2-Fluoro-5-methylaniline | C7H8FN | CID 262970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. eastharbourgroup.com [eastharbourgroup.com]

Spectroscopic Characterization of 4-Chloro-2-fluoro-5-methylaniline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Chloro-2-fluoro-5-methylaniline (CAS No. 116759-33-2), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this halogenated aromatic amine.

Molecular Structure and Spectroscopic Overview

4-Chloro-2-fluoro-5-methylaniline possesses a molecular formula of C₇H₇ClFN and a molecular weight of approximately 159.59 g/mol .[1] The molecule's structure, a substituted aniline ring, gives rise to a unique spectroscopic fingerprint that is invaluable for its identification and quality control. The strategic placement of chloro, fluoro, methyl, and amino groups on the benzene ring results in distinct signals in NMR, characteristic absorption bands in IR, and a specific fragmentation pattern in MS.

A summary of the key predicted and observed spectroscopic data is presented below:

| Technique | Parameter | Observed/Predicted Value |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~6.8-7.2 ppm (multiplet), Methyl Protons: ~2.3 ppm (singlet), Amino Protons: Broad singlet |

| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: ~110-160 ppm, Methyl Carbon: ~15-25 ppm |

| FT-IR | Wavenumber (cm⁻¹) | N-H stretch: ~3420 cm⁻¹, C-F stretch: ~1225 cm⁻¹, C-Cl stretch: ~700-800 cm⁻¹, Aromatic C-H stretch: >3000 cm⁻¹ |

| Mass Spec. | Mass-to-charge (m/z) | Molecular Ion [M]⁺: ~159/161 (isotope pattern), Key Fragments |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Chloro-2-fluoro-5-methylaniline, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 4-Chloro-2-fluoro-5-methylaniline is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.

-

Aromatic Region (δ 6.8-7.2 ppm): The two aromatic protons will appear as multiplets in this region. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the four different substituents on the ring. The electron-donating amino group and the electron-withdrawing halogen atoms create a complex electronic environment, leading to the observed splitting.

-

Methyl Protons (δ 2.3 ppm): The three protons of the methyl group are chemically equivalent and are expected to appear as a sharp singlet.[1] Its position is influenced by the adjacent aromatic ring.

-

Amino Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for 4-Chloro-2-fluoro-5-methylaniline

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Multiplet | 2H | Aromatic (Ar-H) |

| ~ 2.3 | Singlet | 3H | Methyl (-CH₃) |

| Variable | Broad Singlet | 2H | Amino (-NH₂) |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Due to the low symmetry of 4-Chloro-2-fluoro-5-methylaniline, seven distinct carbon signals are expected.

-

Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring will resonate in this region. The carbon atoms directly attached to the electronegative fluorine and chlorine atoms will be significantly influenced, with the C-F bond showing a large coupling constant. The positions of these signals are diagnostic of the substitution pattern.

-

Methyl Carbon (δ 15-25 ppm): The carbon of the methyl group will appear as a single peak in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-2-fluoro-5-methylaniline

| Chemical Shift (δ ppm) | Assignment |

| ~ 15 - 25 | Methyl (-CH₃) |

| ~ 110 - 160 | Aromatic (Ar-C) |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-2-fluoro-5-methylaniline and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field needs to be locked onto the deuterium signal of the solvent. The probe is then tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity is optimized through shimming.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The acquired FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm). Finally, the peaks are integrated to determine the relative number of protons, and the coupling patterns are analyzed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The solid nature of 4-Chloro-2-fluoro-5-methylaniline allows for straightforward analysis using techniques like KBr pellets or Attenuated Total Reflectance (ATR).

Interpretation of the IR Spectrum

The IR spectrum of 4-Chloro-2-fluoro-5-methylaniline will display characteristic absorption bands corresponding to the vibrations of its various bonds.

-

N-H Stretching (around 3420 cm⁻¹): As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[1]

-

C-H Stretching (above 3000 cm⁻¹): The stretching vibrations of the aromatic C-H bonds typically appear at wavenumbers greater than 3000 cm⁻¹.

-

C-H Stretching (below 3000 cm⁻¹): The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

N-H Bending (1580-1650 cm⁻¹): The scissoring vibration of the -NH₂ group is expected in this region.

-

Aromatic C=C Stretching (1400-1600 cm⁻¹): Multiple bands in this region are characteristic of the benzene ring.

-

C-F Stretching (around 1225 cm⁻¹): The strong absorption due to the C-F bond stretch is a key diagnostic feature.[1]

-

C-N Stretching (1250-1335 cm⁻¹): The stretching vibration of the aromatic C-N bond will appear in this range.

-

C-Cl Stretching (700-800 cm⁻¹): The C-Cl stretching vibration is typically found in the fingerprint region.

Table 3: Key FT-IR Absorption Bands for 4-Chloro-2-fluoro-5-methylaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3420 | Medium | N-H Stretch (asymmetric & symmetric) |

| > 3000 | Medium-Weak | Aromatic C-H Stretch |

| < 3000 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1580 - 1650 | Medium | N-H Bend |

| 1400 - 1600 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1225 | Strong | C-F Stretch |

| 1250 - 1335 | Medium-Strong | C-N Stretch |

| 700 - 800 | Medium-Strong | C-Cl Stretch |

Experimental Protocol: FT-IR Data Acquisition (ATR Method)

The ATR method is a simple and rapid technique for analyzing solid samples.

Workflow for ATR-FTIR Analysis

Caption: A streamlined workflow for solid sample analysis using ATR-FTIR.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Analysis: Place a small amount of the solid 4-Chloro-2-fluoro-5-methylaniline sample onto the ATR crystal. Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the infrared spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. Electron Ionization (EI) is a common method for analyzing relatively small, volatile organic molecules like 4-Chloro-2-fluoro-5-methylaniline.

Interpretation of the Mass Spectrum

The mass spectrum of 4-Chloro-2-fluoro-5-methylaniline will show a molecular ion peak and several fragment ion peaks.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at an m/z value corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a characteristic intensity ratio of about 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

-

Fragmentation Pattern: The high energy of electron ionization will cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for aromatic amines and halogenated compounds include the loss of small molecules or radicals. For 4-Chloro-2-fluoro-5-methylaniline, potential fragmentations could involve the loss of a methyl radical (-CH₃), a hydrogen cyanide molecule (-HCN) from the aniline ring, or halogen atoms.

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Chloro-2-fluoro-5-methylaniline

| m/z (for ³⁵Cl) | Possible Identity |

| 159 | [M]⁺ (Molecular Ion) |

| 161 | [M+2]⁺ (Isotope Peak) |

| 144 | [M - CH₃]⁺ |

| 124 | [M - Cl]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Acquiring a reproducible EI mass spectrum requires careful sample introduction and instrument tuning.

Workflow for EI-MS Analysis

Caption: General workflow for the analysis of a solid sample by EI-MS.

Step-by-Step Methodology:

-

Sample Introduction: For a solid sample like 4-Chloro-2-fluoro-5-methylaniline, a direct insertion probe is often used. A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

Ionization: The probe is inserted into the high-vacuum ion source of the mass spectrometer. The sample is then heated to vaporize it. The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Interpretation: The resulting spectrum is analyzed to identify the molecular ion peak, its isotopic pattern, and the major fragment ions. This information is used to confirm the molecular weight and deduce structural features of the molecule.

Conclusion

The comprehensive spectroscopic analysis of 4-Chloro-2-fluoro-5-methylaniline using NMR, FT-IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. Each technique offers complementary information, and when used in concert, they allow for an unambiguous identification of the compound. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this important chemical intermediate, ensuring the integrity and quality of their research and development endeavors.

References

-

PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

4-Chloro-2-fluoro-5-methylaniline IUPAC name and synonyms

An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-methylaniline

Introduction

4-Chloro-2-fluoro-5-methylaniline is a polysubstituted aromatic amine that serves as a pivotal structural motif and versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing (chloro and fluoro) and electron-donating (methyl and amino) groups on a benzene ring imparts a distinct reactivity profile, making it a valuable building block for researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, applications, and safe handling protocols, tailored for scientists and professionals in drug development and chemical research.

Chemical Identity and Nomenclature

Accurate identification is the foundation of chemical research. The compound is systematically named according to IUPAC rules, which define the precise location of each substituent relative to the primary functional group, the aniline amine.

The definitive IUPAC name for this compound is 4-chloro-2-fluoro-5-methylaniline .[1] This name clarifies the substitution pattern on the aniline core: a chlorine atom at position 4, a fluorine atom at position 2, and a methyl group at position 5, with the amino group defining position 1.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-chloro-2-fluoro-5-methylaniline | [1] |

| CAS Number | 116759-33-2 | [1][2][3] |

| Molecular Formula | C₇H₇ClFN | [1][2][3] |

| Molecular Weight | 159.59 g/mol | [2] |

| Synonyms | 4-chloro-2-fluoro-5-methylbenzenamine, Benzenamine, 4-chloro-2-fluoro-5-methyl- | [1] |

| InChI | InChI=1S/C7H7ClFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | [1] |

| InChIKey | KENAMMSVUHVEOL-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C(C=C1Cl)F)N |[1] |

Physicochemical and Spectroscopic Profile

The physical properties and stability of 4-chloro-2-fluoro-5-methylaniline are critical for its storage, handling, and use in synthesis. The electronic nature of its substituents significantly influences its reactivity. The ortho-fluoro and para-chloro groups are strongly electron-withdrawing, decreasing the basicity of the amine and deactivating the ring towards electrophilic substitution. However, they also act as directing groups, influencing the regioselectivity of further reactions.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White powder or pale yellow crystalline solid | [2][3] |

| Melting Point | 50–52 °C | [2] |

| Solubility | Highly soluble in methanol, ethanol, DMSO; sparingly soluble in water (<0.1 g/L) | [2] |

| Stability | Stable at room temperature when protected from light and moisture. Sensitive to oxidation. |[2] |

Anticipated Spectroscopic Signatures

While specific spectral data requires experimental acquisition, the structure allows for the prediction of key features essential for its characterization:

-

¹H NMR: The spectrum should display two distinct signals in the aromatic region for the two non-equivalent aromatic protons. A singlet for the methyl group (CH₃) protons and a broad singlet for the amine (NH₂) protons are also expected. The coupling patterns of the aromatic protons would be influenced by both fluorine and adjacent protons.

-

¹³C NMR: Seven distinct signals are expected, corresponding to the seven unique carbon atoms in the molecule. The carbons bonded to fluorine and chlorine will show characteristic shifts, and the C-F coupling will be observable.

-

IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹). Strong bands corresponding to C-Cl and C-F bonds would be present in the fingerprint region.

Synthesis and Manufacturing Workflow

The synthesis of 4-chloro-2-fluoro-5-methylaniline typically involves a multi-step process that requires careful control of regioselectivity. A common and logical approach is the targeted chlorination of a pre-existing fluoro-methylaniline precursor.[2]

Rationale for Synthetic Strategy

The chosen pathway, chlorination of 2-fluoro-5-methylaniline, is strategic. The amino group is a strong ortho-, para-director. With the ortho position (relative to the amine) blocked by fluorine and one meta position blocked by the methyl group, the incoming electrophile (Cl⁺) is directed primarily to the open para position, yielding the desired 4-chloro product. The choice of chlorinating agent (e.g., N-chlorosuccinimide, NCS) allows for controlled, monofunctionalization under relatively mild conditions, preventing over-chlorination.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-2-fluoro-5-methylaniline

Introduction

4-Chloro-2-fluoro-5-methylaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of a variety of chemical compounds, particularly in the agrochemical and pharmaceutical industries.[1] Its specific arrangement of chloro, fluoro, and methyl groups on the aniline ring imparts unique properties that are leveraged in the development of herbicides and drug candidates.[1] Understanding the solubility and stability of this compound is paramount for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, consistent formulation, and compliance with safety and regulatory standards.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-Chloro-2-fluoro-5-methylaniline. Where specific experimental data for this compound is not publicly available, this guide offers detailed, field-proven methodologies for its determination, empowering researchers to generate the necessary data for their specific applications.

Physicochemical Properties

4-Chloro-2-fluoro-5-methylaniline is a pale yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClFN | [2] |

| Molecular Weight | 159.59 g/mol | [2] |

| Melting Point | 50–52°C | [1] |

| Boiling Point | Decomposition observed above 200°C | [1] |

| Appearance | Pale yellow crystalline solid | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics.

Qualitative Solubility

4-Chloro-2-fluoro-5-methylaniline exhibits high solubility in common organic solvents and is sparingly soluble in water.[1]

-

High Solubility : Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[1]

-

Sparing Solubility : Water (<0.1 g/L at 25°C).[1]

Quantitative Solubility Determination

While qualitative data provides a general understanding, precise quantitative solubility data is often required for process development and formulation. The lack of publicly available quantitative solubility data for 4-Chloro-2-fluoro-5-methylaniline necessitates experimental determination. The shake-flask method is a widely accepted and reliable technique for this purpose.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of 4-Chloro-2-fluoro-5-methylaniline in various solvents.

1. Materials and Equipment:

-

4-Chloro-2-fluoro-5-methylaniline

-

Selected solvents (e.g., methanol, ethanol, DMSO, DMF, purified water)

-

Analytical balance

-

Vials with screw caps

-

Shaker or rotator capable of constant agitation and temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of 4-Chloro-2-fluoro-5-methylaniline to a vial containing a known volume of the selected solvent. The excess solid should be visually present to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C, 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of 4-Chloro-2-fluoro-5-methylaniline.

-

Calculate the solubility in units such as g/L or mg/mL.

Caption: Workflow for ICH Q1B compliant photostability testing.

Potential Degradation Pathways

While specific degradation pathways for 4-Chloro-2-fluoro-5-methylaniline have not been detailed in the public literature, insights can be drawn from studies on related halogenated anilines. P[3]otential degradation pathways may include:

-

Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of nitroso and nitro derivatives, as well as colored polymeric products.

-

Photodegradation: Exposure to UV light can lead to the formation of radical species, which can initiate a cascade of reactions, including dehalogenation and polymerization.

-

Hydrolysis: Under certain pH and temperature conditions, the amine group could potentially be susceptible to hydrolysis, although this is generally less common for anilines compared to other functional groups.

Forced degradation studies are essential to elucidate the specific degradation products and pathways for this compound.

[4]### Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV-Vis detector at a wavelength of maximum absorbance (e.g., around 242 nm for similar compounds). *[5] Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

This method would need to be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Safety, Handling, and Storage

As a substituted aniline, 4-Chloro-2-fluoro-5-methylaniline should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents. *[6][7] Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide has synthesized the available information on the solubility and stability of 4-Chloro-2-fluoro-5-methylaniline and provided a framework for the experimental determination of key parameters. While the compound is highly soluble in common organic solvents and sparingly soluble in water, quantitative data requires experimental verification. Its stability is influenced by temperature, light, and oxidizing conditions. For researchers and professionals in the chemical and pharmaceutical industries, a thorough understanding and experimental validation of these properties are essential for successful and safe application of this important chemical intermediate.

References

-

PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylaniline. Retrieved from [Link]

-

MDPI. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

PubMed. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

-

PubMed. (2016). [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. Retrieved from [Link]

-

GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]

-

ResearchGate. (2016). Influence of pH on Kinetics of Anilines Oxidation by Permanganate. Retrieved from [Link]

-

Washington State University. (n.d.). Aniline. Retrieved from [Link]

-

ResearchGate. (2020). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

-

ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

-

MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

-

Alachem. (n.d.). 2-CHLORO-4-FLUORO-5-METHYL ANILINE. Retrieved from [Link]

-

MDPI. (2024). Photochemical Degradation of Some Halogenated Anesthetics in Air. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

-

MDPI. (2020). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

R Discovery. (2026). Forced Degradation Studies Research Articles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Report/IKF-916 Document No. 011140-1. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Chloro-2-methylaniline. Retrieved from [Link]

-

Herald Scholarly Open Access. (2020). Photodegradation Products and their Analysis in Food. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]